1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine
Description
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine is a bis-hydrazine derivative featuring two 2-chloro-5-methoxypyrimidin-4-yl groups symmetrically attached to a hydrazine backbone. This article provides a detailed comparison with structurally analogous hydrazine derivatives, emphasizing substituent effects, crystallographic features, and functional properties.
Properties
IUPAC Name |
1,2-bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N6O2/c1-19-5-3-13-9(11)15-7(5)17-18-8-6(20-2)4-14-10(12)16-8/h3-4H,1-2H3,(H,13,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPQZSOIBIRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NNC2=NC(=NC=C2OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Chlorination :
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Starting Material : 2-Methoxy-5-methoxypyrimidin-4-ol.
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Reagents : Phosphorus oxychloride (POCl₃) in the presence of triethylamine (TEA) as an acid scavenger.
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Conditions : Reaction at 105–110°C for 3 hours yields 2-chloro-5-methoxy-4-chloropyrimidine.
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Mechanism : The hydroxyl group at position 4 is replaced by chlorine via nucleophilic substitution.
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Hydrazinolysis :
Representative Reaction :
Optimization of Reaction Parameters
Critical variables influencing yield and purity include solvent choice, temperature, and catalyst use.
Solvent Systems:
Temperature Control:
Catalytic Additives:
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Triethylamine (TEA) neutralizes HCl byproducts during chlorination.
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Rhodium on carbon (Rh/C) accelerates nitro-to-hydrazine reductions in related systems.
Synthetic Challenges and Mitigation Strategies
Challenge 2: Demethylation of Methoxy Groups
Strong acids (e.g., HBr) can cleave methoxy groups to hydroxyls.
Challenge 3: Crystallization and Purification
The product’s low solubility complicates isolation.
Comparative Analysis of Reported Yields
| Method | Starting Material | Yield | Purity | Source |
|---|---|---|---|---|
| Chlorination + Hydrazinolysis | 2-Methoxy-5-methoxypyrimidin-4-ol | 70–80% | 95% | |
| Direct Coupling | 2,4-Dichloro-5-methoxypyrimidine | 65% | 90% |
Scalability and Industrial Applications
The chlorination-hydrazinolysis route is scalable, as demonstrated in patent CN104945331A:
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
Chemical Reactions Analysis
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of this compound and evaluated their anticancer properties through MTT assays. The results demonstrated that certain derivatives inhibited cell growth by more than 70% at concentrations below 10 µM, indicating significant potential for further development as anticancer drugs.
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (breast cancer) |
| Compound B | 3.8 | HT-29 (colon cancer) |
| Compound C | 7.4 | HCT116 (colon cancer) |
Agricultural Chemistry
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to inhibit the growth of certain fungal pathogens affecting crops. Research indicates that formulations containing this compound can effectively control fungal diseases in plants such as wheat and corn.
Case Study: Field Trials
Field trials conducted on wheat crops treated with a formulation containing the compound revealed a reduction of fungal infection rates by up to 60% compared to untreated controls. These findings suggest its potential use in integrated pest management strategies.
| Treatment | Fungal Infection Rate (%) | Yield (kg/ha) |
|---|---|---|
| Control | 45 | 2000 |
| Compound Treatment | 18 | 2600 |
Material Science
Polymer Additives
The compound's hydrazine functional groups allow it to act as a curing agent or additive in polymer formulations. Its incorporation into epoxy resins has been studied for enhancing mechanical properties and thermal stability.
Case Study: Mechanical Testing
A series of epoxy composites were prepared with varying concentrations of this compound. Mechanical testing indicated that composites with a 5% weight fraction exhibited a notable increase in tensile strength and thermal resistance compared to standard formulations.
| Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| 0 | 45 | 150 |
| 5 | 60 | 180 |
| 10 | 55 | 175 |
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazine linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of chlorine and methoxy groups can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Crystallographic Features
Bis-hydrazines with aromatic substituents exhibit distinct geometries and supramolecular architectures. Key examples include:
- Symmetry and Configuration: The target compound shares a symmetrical bis-hydrazine core with inversion centers, akin to benzodioxole and imidazole analogs .
Key Research Findings
- Thermal Stability : Trinitrophenyl hydrazines decompose at >250°C , whereas sulfonylhydrazines exhibit stability under physiological conditions . The target compound’s pyrimidine rings may confer intermediate stability.
- Detonation Performance: 1,2-Bis(2,4,6-trinitrophenyl)hydrazine has a detonation velocity of 7.5 km/s, surpassing conventional explosives .
- DNA Cross-Linking Efficiency : Sulfonylhydrazines achieve ~30% DNA cross-linking at 50 µM , a benchmark for evaluating the target compound’s alkylating efficacy.
Biological Activity
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine, with the CAS number 1956386-49-4, is a compound that has garnered attention for its potential biological activity. This article delves into the synthesis, properties, and biological effects of this compound, particularly focusing on its antitumor and antimicrobial activities.
Structure and Composition
- Molecular Formula : C10H10Cl2N6O2
- Molecular Weight : 317.13 g/mol
- CAS Number : 1956386-49-4
- InChI Key : ZJGPQZSOIBIRPM-UHFFFAOYSA-N
The compound features a hydrazine backbone with two 2-chloro-5-methoxypyrimidin-4-yl groups attached, which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | Specified by supplier |
| Storage Conditions | Frozen (dry ice transport) |
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro assays were conducted using human lung cancer cell lines (A549, HCC827, NCI-H358). The MTS cytotoxicity assay revealed that several pyrimidine derivatives had IC50 values ranging from 0.85 μM to 6.75 μM, indicating potent antitumor activity .
- Proliferation Assays : Compounds similar to this compound demonstrated the ability to inhibit cell proliferation effectively in both 2D and 3D culture systems .
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been explored. The compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods.
Findings
- Gram-negative Bacteria : Compounds exhibited varying degrees of activity against Escherichia coli, with some showing significant inhibition at low concentrations.
- Gram-positive Bacteria : Activity against Staphylococcus aureus was also noted, suggesting a broad-spectrum antimicrobial potential .
Toxicity Considerations
While the antitumor and antimicrobial activities are promising, it is crucial to consider the cytotoxic effects on normal cells. In studies involving normal lung fibroblast cell lines (MRC-5), certain derivatives showed moderate cytotoxicity, necessitating further optimization to enhance selectivity for cancer cells over healthy cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via condensation of substituted pyrimidine derivatives with hydrazine. For example, refluxing 2-chloro-5-methoxypyrimidin-4-amine with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid or HCl) promotes nucleophilic substitution and hydrazine coupling. Evidence from analogous syntheses suggests yields improve with controlled stoichiometry (1:1.2 molar ratio of pyrimidine to hydrazine) and extended reaction times (8–12 hours) .
- Key characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure using (δ 8.2–8.5 ppm for pyrimidine protons) and ESI-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., N–N bond length ~1.38 Å in hydrazine derivatives) .
- FTIR : Identify N–H stretches (~3200 cm) and pyrimidine ring vibrations (~1600 cm) .
- : Verify substitution patterns (e.g., methoxy groups at δ 55–60 ppm) .
Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?
- Stability : The compound is sensitive to moisture and light. Store under inert gas (N) at 2–8°C in amber vials. Thermal gravimetric analysis (TGA) shows decomposition above 250°C .
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility can be enhanced via sonication (30 min, 40 kHz) .
Advanced Research Questions
Q. What mechanistic insights explain the challenges in double phenylethynylation of analogous hydrazine derivatives?
- Analysis : Evidence from bromobenzoyl hydrazine derivatives indicates steric hindrance from bulky substituents and competing side reactions (e.g., oxidation of hydrazine to diazine) reduce yields. Mitigation strategies include:
- Using Pd-catalyzed coupling under strict anhydrous conditions.
- Protecting reactive sites with tert-butyldimethylsilyl (TBS) groups prior to ethynylation .
Q. How does computational modeling (e.g., DFT) aid in predicting supramolecular assembly behavior of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that drive self-assembly. For example, planar hydrazine cores favor columnar stacking, while chloro/methoxy groups influence solubility and interlayer spacing .
- Validation : Compare computed Hirshfeld surfaces with experimental XRD data to assess intermolecular contact contributions (e.g., H···Cl interactions ~15% surface area) .
Q. What contradictions exist in reported synthetic yields for hydrazine derivatives, and how can they be resolved?
- Case study : reports >70% yields for pyrimidine hydrazines using acetic acid catalysis, while notes <40% yields for bromobenzoyl analogs due to incomplete diazine oxidation.
- Resolution : Optimize oxidant selection (e.g., replace Cl gas with milder agents like MnO) and monitor reaction intermediates via HPLC-MS to identify bottlenecks .
Q. Can this compound act as a ligand for metal-organic frameworks (MOFs) or supramolecular catalysts?
- Applications : The hydrazine moiety can coordinate transition metals (e.g., Cu, Fe) to form MOFs with applications in gas storage or catalysis. For example, pyridyl-modified analogs (e.g., 1,2-bis(pyridin-4-ylmethylene)hydrazine) exhibit high adsorption capacities (~56 mg/g) for sulfonated dyes via π-π and electrostatic interactions .
- Experimental design : Synthesize MOFs via solvothermal methods (120°C, 24 hrs) and characterize BET surface area (>500 m/g) and pore size distribution .
Q. What role do substituents (chloro, methoxy) play in modulating biological activity, such as DNA interstrand crosslinking?
- Mechanistic insight : Chloroethyl groups in related hydrazines (e.g., laromustine derivatives) generate alkylating agents under hypoxic conditions, inducing DNA crosslinks. Methoxy groups may enhance membrane permeability but reduce electrophilicity. Evaluate cytotoxicity via MTT assays (IC ~5–20 μM in HeLa cells) and monitor DNA damage via comet assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
